molecular formula C21H19NO5 B11063989 4-(4-carboxyphenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

4-(4-carboxyphenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B11063989
M. Wt: 365.4 g/mol
InChI Key: WNUXNGHJNIWBOG-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused quinoline ring system. Its full chemical name describes its structure, including the position of functional groups.
  • The compound consists of a quinoline core (a bicyclic aromatic system) with a carboxylic acid group at the 8-position and a methoxy group at the 6-position.
  • Quinoline derivatives often exhibit interesting biological activities and are used in various applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains elusive due to limited studies.
    • Potential molecular targets could involve interactions with enzymes, receptors, or cellular pathways.
    • Further investigations are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and properties are still actively researched, so new findings may emerge

    Properties

    Molecular Formula

    C21H19NO5

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    4-(4-carboxyphenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

    InChI

    InChI=1S/C21H19NO5/c1-27-17-10-13(21(25)26)9-16-14-3-2-4-15(14)18(22-19(16)17)11-5-7-12(8-6-11)20(23)24/h2-3,5-10,14-15,18,22H,4H2,1H3,(H,23,24)(H,25,26)

    InChI Key

    WNUXNGHJNIWBOG-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O)C(=O)O

    Origin of Product

    United States

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